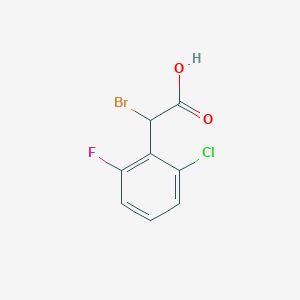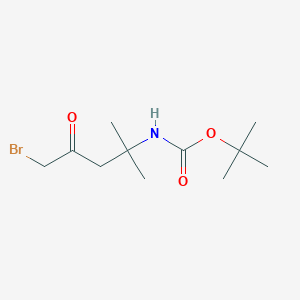![molecular formula C6H7NO2S B6598971 1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one CAS No. 1564881-83-9](/img/structure/B6598971.png)
1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Hydroxymethyl)-1,3-thiazol-4-yl)ethan-1-one, also known as 1-HMTE, is a compound of interest due to its unique properties and potential applications as a therapeutic agent. It is a five-membered heterocyclic compound containing a thiazole moiety, which is known for its antioxidant and anti-inflammatory properties. 1-HMTE has been studied for its potential use in the treatment of various diseases, including Alzheimer’s, Parkinson’s, and cancer, as well as its potential applications in drug delivery systems.
科学研究应用
1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one has been studied extensively for its potential applications in the treatment of various diseases. In particular, it has been studied for its potential use in the treatment of Alzheimer’s and Parkinson’s diseases, as well as its potential use in cancer therapy. It has also been studied for its potential use in drug delivery systems, as it has been shown to increase the solubility of certain drugs and improve their absorption.
作用机制
The exact mechanism of action of 1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one is still being studied, but it is thought to involve its antioxidant and anti-inflammatory properties. It has been suggested that 1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one may be able to scavenge reactive oxygen species (ROS) and reduce oxidative stress in cells, which may be beneficial in the treatment of certain diseases. Additionally, 1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which may be beneficial in the treatment of inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one have been studied extensively. It has been shown to reduce the levels of certain pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, it has been shown to reduce the levels of certain enzymes, such as cyclooxygenase-2 (COX-2). It has also been shown to reduce the levels of oxidative stress in cells, which may be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one has several advantages and limitations when used in lab experiments. One of the main advantages is its relatively low cost and easy availability. Additionally, it is a safe compound to use, as it has low toxicity and no known side effects. However, it is important to note that 1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one is not as potent as other compounds and may require higher doses in order to achieve desired effects. Additionally, 1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one is not very soluble in water, which can make it difficult to use in certain experiments.
未来方向
1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one has a wide range of potential applications and future directions. One of the most promising areas of research is its potential use in the treatment of Alzheimer’s and Parkinson’s diseases. Additionally, it may be useful in the treatment of cancer and other diseases, as well as its potential use in drug delivery systems. Further research is also needed to explore the potential of 1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one in the treatment of inflammation, as well as its potential use as an antioxidant. Additionally, further research is needed to explore the potential of 1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one in the development of novel therapeutic agents.
合成方法
The synthesis of 1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one is relatively simple and can be achieved through a variety of methods. The most common method involves the reaction of 2-chloro-1,3-thiazole with hydroxymethyl ethyl ether in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at room temperature and yields 1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one in high yields.
属性
IUPAC Name |
1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-4(9)5-3-10-6(2-8)7-5/h3,8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDBYKAYUWETRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=N1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


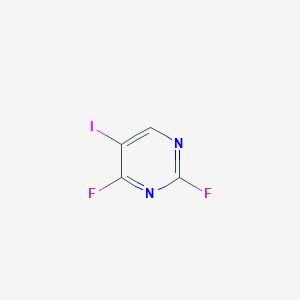
![Benzenamine, 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B6598898.png)
![ethyl[(isoquinolin-8-yl)methyl]amine](/img/structure/B6598906.png)
![1H-Imidazole, 1-[2-(4-chlorophenyl)ethyl]-](/img/structure/B6598908.png)
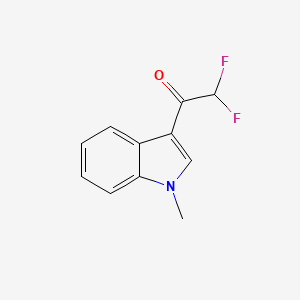
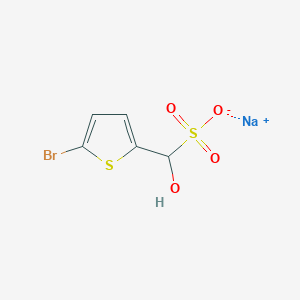
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid](/img/structure/B6598950.png)
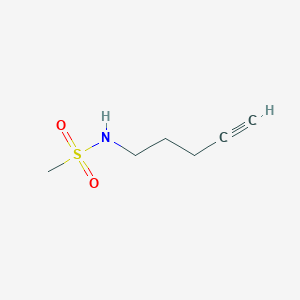
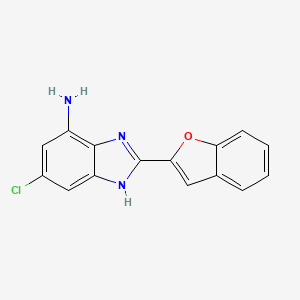
![5-thia-2,7,11-triazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-triene](/img/structure/B6598972.png)

